An In-Depth Technical Guide on (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Potential as a Bioactive Scaffold
An In-Depth Technical Guide on (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Potential as a Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, with CAS number 10158-72-2, is a derivative of maleic hydrazide, a well-known plant growth regulator.[1][2] This compound belongs to the pyridazinone class of heterocycles, which has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[3][4] While specific research on (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is limited, its structural features suggest potential for exploration in drug discovery programs.
This technical guide provides a comprehensive overview of the compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of the potential biological activities of the pyridazinone core. The information presented herein is intended to serve as a foundational resource for researchers interested in synthesizing and investigating this and related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 10158-72-2 | [5] |
| Molecular Formula | C₆H₆N₂O₄ | [5] |
| Molecular Weight | 170.12 g/mol | [5] |
| Canonical SMILES | C1=CC(=O)N(N=C1O)CC(=O)O | [6] |
| Physical Appearance | Expected to be a solid | Inferred |
Proposed Synthesis
A plausible synthetic route to (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid involves a two-step process starting from maleic anhydride and hydrazine, followed by N-alkylation.
Step 1: Synthesis of Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione)
The core pyridazine-3,6-dione ring system can be synthesized by the condensation of maleic anhydride with hydrazine hydrate.[7][8] This reaction is typically carried out in a suitable solvent such as water, ethanol, or acetic acid.[9]
Reaction: Maleic Anhydride + Hydrazine Hydrate → Maleic Hydrazide
Step 2: N-Alkylation of Maleic Hydrazide
The introduction of the acetic acid moiety at the N-1 position can be achieved through nucleophilic substitution. This involves the reaction of maleic hydrazide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base is crucial for deprotonating the nitrogen atom of the maleic hydrazide, thereby increasing its nucleophilicity.
Reaction: Maleic Hydrazide + Haloacetic Acid + Base → (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid
The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation.[1] The use of a non-polar, aprotic solvent and a suitable base can enhance the selectivity for N-substitution.
Detailed Experimental Protocol (Proposed)
-
Synthesis of Maleic Hydrazide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).[9]
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude maleic hydrazide. Recrystallization from water or ethanol can be performed for further purification.
-
-
Synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid:
-
To a suspension of maleic hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base (e.g., anhydrous potassium carbonate, 1.5 equivalents).[6]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the salt.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester of the target compound.
-
Hydrolyze the ester by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis, neutralize the solution to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be used for purification.
-
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
The Pyridazinone Core: A Scaffold of Diverse Biological Activity
The pyridazinone ring is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[3][10] This suggests that (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid could be a valuable starting point for developing novel therapeutic agents.
Potential Therapeutic Areas for Pyridazinone Derivatives:
-
Anticancer: Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer properties.[11] Some have shown the ability to inhibit kinases involved in cancer cell proliferation and survival.[11]
-
Antimicrobial: The pyridazine nucleus is present in various compounds with antibacterial and antifungal activities.[12]
-
Anti-inflammatory and Analgesic: Certain pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some exhibiting lower ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Anticonvulsant: N-substituted 1,2-dihydropyridazine-3,6-diones have been synthesized and shown to possess anticonvulsant activity.[10]
-
Cardiovascular: Some pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and antiplatelet activities.[3][4]
Proposed Biological Evaluation Workflow
For researchers looking to investigate the biological potential of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, a general screening workflow is proposed below.
Caption: General workflow for biological evaluation.
Conclusion
While (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is not extensively characterized in the scientific literature, its core pyridazinone structure places it within a class of compounds of significant interest to the drug discovery community. The synthetic pathway proposed in this guide is based on well-established chemical reactions and provides a solid starting point for its preparation. The diverse biological activities of related pyridazinone derivatives suggest that this compound and its analogs are worthy of further investigation as potential therapeutic agents. This guide aims to equip researchers with the foundational knowledge and a strategic framework to unlock the potential of this intriguing molecule.
References
- Stefanye, D., & Howard, W. L. (1954). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of Organic Chemistry, 19(1), 115-120.
- Sivakumar, R., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Synthesis and Anticonvulsant Activity of Novel 1-Substituted-1,2-dihydropyridazine-3,6-diones. Biological and Pharmaceutical Bulletin, 26(10), 1407-1411.
- Abdel-Maksoud, M. S., et al. (2022).
- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19.
- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Current Organic Chemistry, 13(4), 363-380.
- Nishiyama, Y., & Ishizuka, Y. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(12), 1634-1636.
- Ghorbani-Vaghei, R., & Malaeke, F. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 11(52), 32961-32970.
- Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(22), 5873-5876.
- Feuer, H., & Asunskis, J. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of Organic Chemistry, 22(1), 107-109.
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Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]
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ChemSrc. (n.d.). (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Maleic hydrazide (102). Retrieved from [Link]
- Google Patents. (2016). CN105924401A - Maleic hydrazide synthetic process.
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University of Pretoria. (2023). Analytical approaches for haloacetic acid disinfection byproducts in treated water. Retrieved from [Link]
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